

In-Depth Technical Guide: The Chemical and Biological Profile of IMB-XH1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *IMB-XH1*

Cat. No.: *B1675954*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental methodologies related to **IMB-XH1** (CAS No. 292057-76-2). **IMB-XH1** has been identified as a dual-action small molecule, exhibiting inhibitory effects on both the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) and the New Delhi metallo- β -lactamase-1 (NDM-1). This document is intended to serve as a core resource for researchers in oncology and infectious diseases.

Chemical Structure and Properties

IMB-XH1 is a hydroxyquinoline-derived compound. Its chemical and physical properties are summarized below.

Property	Value	Source
IUPAC Name	(E)-2-((pyridin-2-ylimino)methyl)-4-(thiophen-2-yl)quinolin-8-ol	N/A
CAS Number	292057-76-2	[1]
Molecular Formula	C19H15N3OS	N/A
Molecular Weight	333.41 g/mol	[1]
Appearance	White to yellow solid	[2]

Biological Activity

IMB-XH1 has demonstrated inhibitory activity against two distinct and clinically significant protein targets: Mcl-1, an anti-apoptotic protein often overexpressed in cancers, and NDM-1, a metallo- β -lactamase that confers broad antibiotic resistance to bacteria.

Mcl-1 Inhibition

IMB-XH1 has been identified as an inhibitor of Mcl-1, a key regulator of the intrinsic apoptosis pathway. By binding to Mcl-1, **IMB-XH1** can disrupt its interaction with pro-apoptotic proteins, leading to the induction of apoptosis in Mcl-1-dependent cancer cells. The selective inhibition of Mcl-1 over other Bcl-2 family members is a critical area of cancer research.[3]

NDM-1 Inhibition

IMB-XH1 acts as a non-competitive inhibitor of New Delhi metallo- β -lactamase-1 (NDM-1).[4] This enzyme is a significant contributor to antibiotic resistance in Gram-negative bacteria, as it can hydrolyze a broad spectrum of β -lactam antibiotics.[5] The inhibitory activity of **IMB-XH1** against NDM-1 and other metallo- β -lactamases (MBLs) suggests its potential as a co-therapeutic agent to restore the efficacy of existing antibiotics.

Quantitative Data

The following tables summarize the reported quantitative data for the biological activity of **IMB-XH1**.

Table 1: Metallo- β -Lactamase Inhibitory Activity of **IMB-XH1**

Enzyme	IC50 (μ M)
NDM-1	0.4637
IMP-4	3.980
ImiS	0.2287
L1	1.158

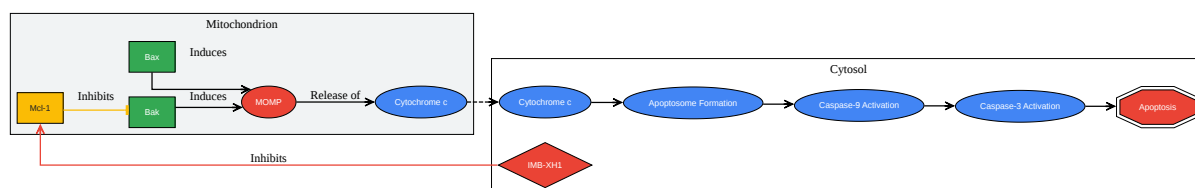
Table 2: Effect of **IMB-XH1** on Antibiotic Sensitivity

Organism	Treatment	Effect
E. coli BL21(DE3) (pET-30a(+)-NDM-1)	IMB-XH1 (20 μ g/mL)	> 8-fold increase in sensitivity to ampicillin

Signaling Pathways and Mechanisms of Action

Mcl-1 and the Intrinsic Apoptosis Pathway

Mcl-1 is an anti-apoptotic member of the Bcl-2 protein family that prevents the permeabilization of the outer mitochondrial membrane, a key event in the intrinsic apoptosis pathway.[6] **IMB-XH1**, as an Mcl-1 inhibitor, is proposed to bind to Mcl-1, thereby preventing it from sequestering pro-apoptotic proteins like Bak and Bim.[7] This leads to the activation of Bax/Bak, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[6][7]

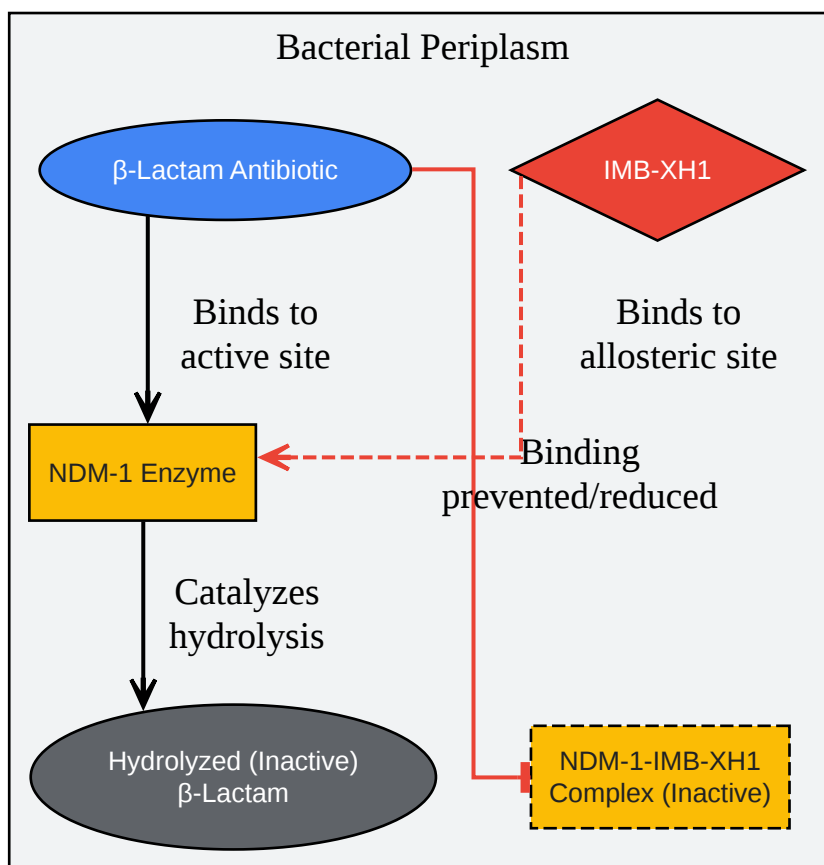


[Click to download full resolution via product page](#)

Caption: Intrinsic apoptosis pathway and the role of **IMB-XH1** as an Mcl-1 inhibitor.

NDM-1 and β -Lactam Hydrolysis

NDM-1 is a metallo- β -lactamase that utilizes zinc ions in its active site to catalyze the hydrolysis of the β -lactam ring, the core structural feature of many antibiotics.[5] This enzymatic reaction inactivates the antibiotic. **IMB-XH1** acts as a non-competitive inhibitor, meaning it binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.



[Click to download full resolution via product page](#)

Caption: Mechanism of NDM-1 inhibition by **IMB-XH1**.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections describe the methodologies for key experiments cited in the literature.

Mcl-1 Inhibition Assay (Fluorescence Polarization)

This assay is a common method for screening and characterizing inhibitors of protein-protein interactions. The protocol is based on the methodology described for similar hydroxyquinoline-derived Mcl-1 inhibitors.[3]

Objective: To determine the in vitro inhibitory activity of **IMB-XH1** against the Mcl-1/Bim interaction.

Materials:

- Recombinant human Mcl-1 protein
- Fluorescein-labeled Bim BH3 peptide
- Assay buffer (e.g., PBS with 0.01% Tween-20)
- **IMB-XH1** stock solution in DMSO
- 384-well black plates
- Fluorescence polarization plate reader

Procedure:

- Prepare a dilution series of **IMB-XH1** in assay buffer.
- In a 384-well plate, add a fixed concentration of Mcl-1 protein and the fluorescein-labeled Bim BH3 peptide to each well.
- Add the diluted **IMB-XH1** or DMSO (vehicle control) to the wells.
- Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
- Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **IMB-XH1** concentration and fitting the data to a dose-response curve.

NDM-1 Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of NDM-1 by monitoring the hydrolysis of a chromogenic β -lactam substrate. The protocol is based on the methods described for the

characterization of NDM-1 inhibitors.[4]

Objective: To determine the in vitro inhibitory activity of **IMB-XH1** against NDM-1.

Materials:

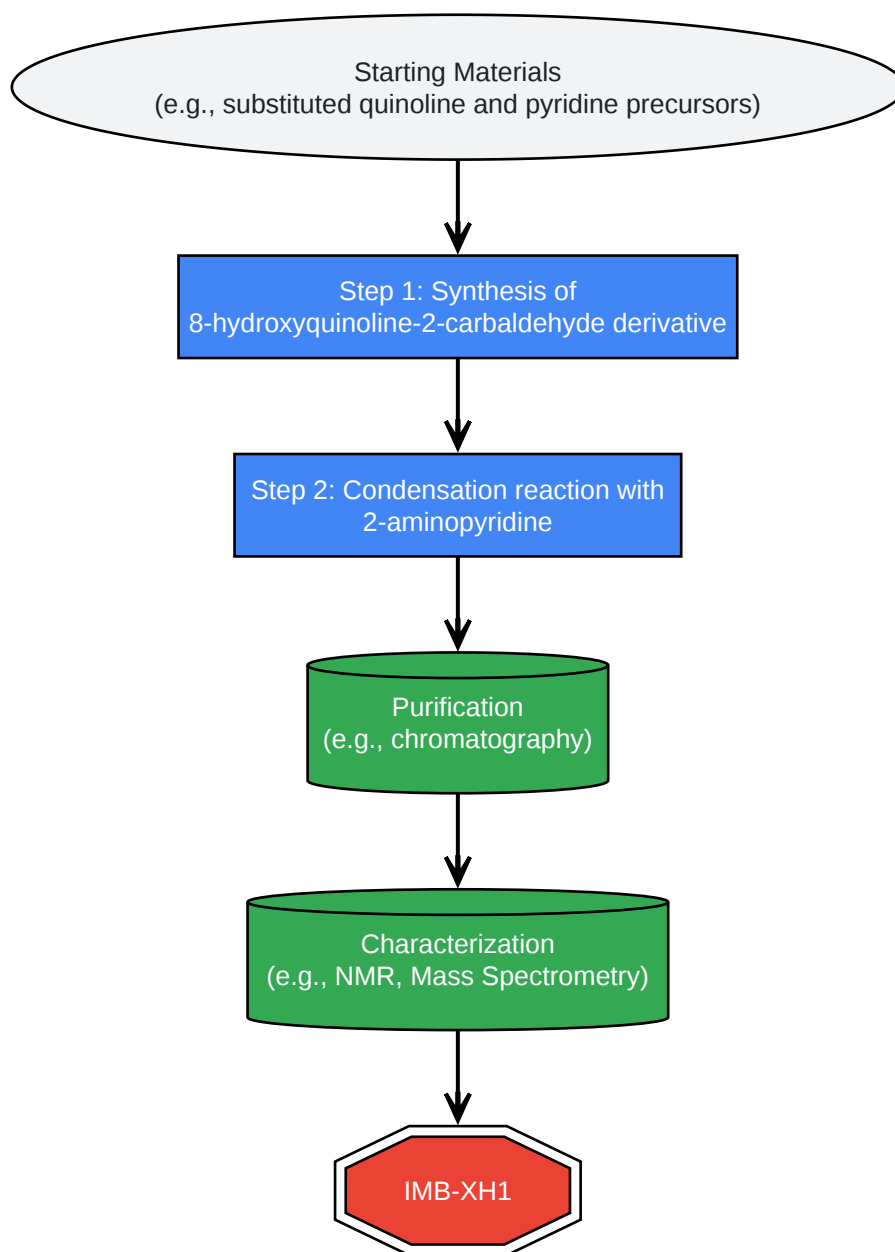
- Purified recombinant NDM-1 enzyme
- Chromogenic β -lactam substrate (e.g., CENTA or nitrocefin)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl_2)
- **IMB-XH1** stock solution in DMSO
- 96-well microplates
- Spectrophotometer or microplate reader

Procedure:

- Prepare a dilution series of **IMB-XH1** in assay buffer.
- In a 96-well plate, add the NDM-1 enzyme to each well.
- Add the diluted **IMB-XH1** or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
- Initiate the enzymatic reaction by adding the chromogenic β -lactam substrate to each well.
- Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for CENTA or 486 nm for nitrocefin) over time using a microplate reader.
- Determine the initial reaction velocity (rate of hydrolysis) for each concentration of **IMB-XH1**.
- Calculate the IC_{50} value by plotting the percentage of inhibition against the logarithm of the **IMB-XH1** concentration and fitting the data to a dose-response curve.

Experimental Workflow for Synthesis of **IMB-XH1**

A specific, detailed synthesis protocol for **IMB-XH1** is not readily available in the public domain. However, based on the structure of **IMB-XH1** and general synthetic methods for similar hydroxyquinoline derivatives, a plausible synthetic workflow can be proposed. This would likely involve a multi-step synthesis.



[Click to download full resolution via product page](#)

Caption: A proposed general workflow for the synthesis of **IMB-XH1**.

Conclusion

IMB-XH1 is a promising small molecule with dual inhibitory activity against Mcl-1 and NDM-1. Its potential applications in both oncology and infectious disease warrant further investigation. This technical guide provides a foundational understanding of its chemical structure, biological activities, and the experimental protocols necessary for its study. The provided data and diagrams are intended to facilitate further research and development of **IMB-XH1** and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: The Chemical and Biological Profile of IMB-XH1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675954#chemical-structure-of-imb-xh1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com